

# Spectroscopic Characterization of Cyclohexyl Carbamic Azide: A Technical Guide

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Compound of Interest		
Compound Name:	Carbamic azide, cyclohexyl-	
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Cyclohexyl carbamic azide (C<sub>7</sub>H<sub>12</sub>N<sub>4</sub>O) is an organic compound of interest in synthetic chemistry and potentially in drug development due to the presence of the versatile azide functional group.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize cyclohexyl carbamic azide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details predicted spectral data, standardized experimental protocols, and visual workflows to facilitate its identification and application in research settings.

## **Chemical Structure and Properties**

IUPAC Name: N-cyclohexylcarbamoyl azide[1]

Molecular Formula: C7H12N4O[1]

• Molecular Weight: 168.20 g/mol

CAS Registry Number: 54614-94-7[1]

Structure:



• A cyclohexyl ring attached to a carbamic azide functional group.

## **Spectroscopic Data Summary**

The following tables summarize the predicted quantitative data for the spectroscopic characterization of cyclohexyl carbamic azide based on the analysis of its constituent functional groups.

## <sup>1</sup>H NMR Spectroscopy Data

Solvent: CDCl3 Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 4.5 - 5.0	Broad Singlet	1H	N-H
~ 3.2 - 3.6	Multiplet	1H	CH-N (methine proton on cyclohexyl ring)
~ 1.0 - 2.0	Multiplet	10H	Cyclohexyl -CH2- protons

Note: The chemical shift of the N-H proton can be highly variable and may be exchangeable with D<sub>2</sub>O.

## <sup>13</sup>C NMR Spectroscopy Data

Solvent: CDCl3 Reference: CDCl3 at 77.16 ppm

Chemical Shift (δ, ppm)	Assignment
~ 155 - 160	C=O (carbonyl carbon)
~ 50 - 55	CH-N (methine carbon on cyclohexyl ring)
~ 30 - 35	Cyclohexyl CH <sub>2</sub>
~ 24 - 26	Cyclohexyl CH <sub>2</sub>



Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300	Medium, Sharp	N-H Stretch
~ 2130 - 2170	Strong, Sharp	N₃ Asymmetric Stretch
~ 1680 - 1720	Strong, Sharp	C=O Stretch (Amide I)
~ 1520 - 1560	Medium	N-H Bend (Amide II)
~ 1250	Medium	C-N Stretch

#### **Mass Spectrometry Data**

Ionization Mode: Electron Ionization (EI)

m/z	Possible Fragment
168	[M] <sup>+</sup> (Molecular Ion)
126	[M - N <sub>2</sub> ] <sup>+</sup>
98	[M - N <sub>3</sub> - CO] <sup>+</sup>
83	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> (Cyclohexyl cation)
55	[C4H7]+

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

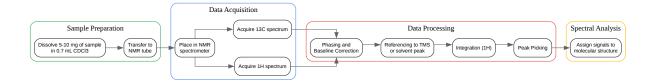
Objective: To determine the proton and carbon framework of the molecule.

#### Methodology:

 Sample Preparation: Dissolve 5-10 mg of cyclohexyl carbamic azide in approximately 0.7 mL of deuterated chloroform (CDCl₃).



- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon.
  - A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio,
    especially for the quaternary carbonyl carbon.[3]



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NMR Spectroscopy Experimental Workflow

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

Sample Preparation:



- Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone), apply a drop to a salt plate (KBr or NaCl), and allow the solvent to evaporate.[4]
- KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5]
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:

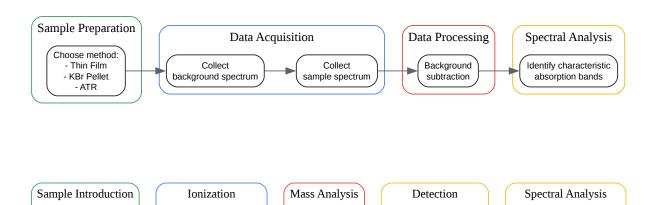
Introduce sample

(e.g., GC-MS)

- o Collect a background spectrum of the empty sample holder or clean ATR crystal.
- Collect the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.

Electron Ionization (EI)

 The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.



Separate ions

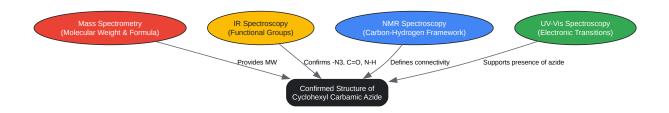
by m/z

Detect ion abundance

Analyze molecular ion

and fragmentation pattern





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